molecular formula C6H7IN2O2 B13984853 6-Iodo-1,3-dimethylpyrimidine-2,4-dione

6-Iodo-1,3-dimethylpyrimidine-2,4-dione

Cat. No.: B13984853
M. Wt: 266.04 g/mol
InChI Key: VXHQFOMWQJFXPW-UHFFFAOYSA-N
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Description

6-Iodo-1,3-dimethylpyrimidine-2,4-dione is a heterocyclic compound with the molecular formula C6H7IN2O2. It is a derivative of pyrimidine, a six-membered ring structure containing nitrogen atoms at positions 1 and 3. The compound is characterized by the presence of an iodine atom at the 6th position and methyl groups at the 1st and 3rd positions of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-1,3-dimethylpyrimidine-2,4-dione typically involves the iodination of 1,3-dimethyluracil. One common method includes the reaction of 1,3-dimethyluracil with iodine and a suitable oxidizing agent, such as potassium iodate, in an acidic medium. The reaction is carried out under reflux conditions to ensure complete iodination .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions: 6-Iodo-1,3-dimethylpyrimidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative of the original compound .

Scientific Research Applications

6-Iodo-1,3-dimethylpyrimidine-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Iodo-1,3-dimethylpyrimidine-2,4-dione in biological systems involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can inhibit the replication of viruses or the proliferation of cancer cells. The compound targets enzymes involved in nucleic acid synthesis, such as DNA polymerase, and can lead to the formation of faulty genetic material .

Comparison with Similar Compounds

Uniqueness: 6-Iodo-1,3-dimethylpyrimidine-2,4-dione is unique due to the presence of the iodine atom, which makes it highly reactive in substitution reactions. This reactivity can be exploited in the synthesis of various derivatives with potential biological activity .

Properties

Molecular Formula

C6H7IN2O2

Molecular Weight

266.04 g/mol

IUPAC Name

6-iodo-1,3-dimethylpyrimidine-2,4-dione

InChI

InChI=1S/C6H7IN2O2/c1-8-4(7)3-5(10)9(2)6(8)11/h3H,1-2H3

InChI Key

VXHQFOMWQJFXPW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)I

Origin of Product

United States

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